molecular formula C26H29NO5S B281077 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide

Cat. No. B281077
M. Wt: 467.6 g/mol
InChI Key: DYRLGOGIYNIKGR-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the endocannabinoid membrane transporter, which is responsible for the reuptake of the endocannabinoid anandamide.

Mechanism of Action

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide works by inhibiting the endocannabinoid membrane transporter, which leads to increased levels of anandamide in the body. Anandamide is an endogenous cannabinoid that binds to the same receptors as THC, the primary psychoactive component of cannabis. Anandamide is involved in the regulation of pain, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide has been shown to have anti-seizure effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has a high potency and selectivity for the endocannabinoid membrane transporter. However, there are also some limitations to using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide in lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide. One area of interest is the potential use of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide in the treatment of neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new analogs of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide and its effects on the endocannabinoid system.

Synthesis Methods

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide can be synthesized through a multi-step process that involves the reaction of 5-hydroxy-2-methyl-3-benzofuranone with acetic anhydride to obtain 3-acetyl-2-methyl-1-benzofuran-5-ol. This intermediate is then reacted with cyclohexanecarboxylic acid, 4-ethylbenzenesulfonyl chloride, and triethylamine to obtain N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. Studies have also suggested that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide may have potential in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C26H29NO5S

Molecular Weight

467.6 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonylcyclohexanecarboxamide

InChI

InChI=1S/C26H29NO5S/c1-4-19-10-13-22(14-11-19)33(30,31)27(26(29)20-8-6-5-7-9-20)21-12-15-24-23(16-21)25(17(2)28)18(3)32-24/h10-16,20H,4-9H2,1-3H3

InChI Key

DYRLGOGIYNIKGR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4CCCCC4

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4CCCCC4

Origin of Product

United States

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